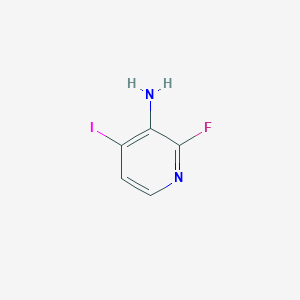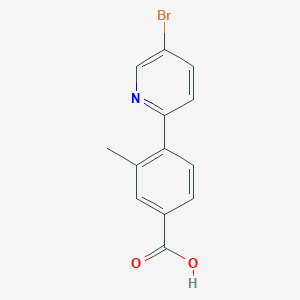
4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid is a chemical compound characterized by its bromopyridine and benzoic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid typically involves the bromination of pyridine derivatives followed by a series of organic reactions to introduce the benzoic acid moiety. One common synthetic route is the reaction of 5-bromopyridine with a suitable methylating agent, followed by oxidation to form the benzoic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, catalytic processes, and purification techniques to achieve high yields and purity. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzoic acid group to its derivatives, such as benzoyl chloride or benzoyl anhydride.
Reduction: Reduction of the bromine atom to form a corresponding pyridine derivative.
Substitution: Replacement of the bromine atom with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) are used in substitution reactions, often facilitated by a base.
Major Products Formed:
Oxidation: Benzoyl chloride, benzoyl anhydride.
Reduction: 5-aminopyridine derivatives.
Substitution: Aminopyridines, alkoxypyridines.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromopyridine derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives being studied.
類似化合物との比較
4-(5-Bromopyridin-2-yl)morpholine
5-Bromopyridine-3-acetonitrile
2-Bromopyridine-4-carboxylic acid
This comprehensive overview highlights the significance of 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
特性
分子式 |
C13H10BrNO2 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
4-(5-bromopyridin-2-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C13H10BrNO2/c1-8-6-9(13(16)17)2-4-11(8)12-5-3-10(14)7-15-12/h2-7H,1H3,(H,16,17) |
InChIキー |
CDDFUQCUTAXKLE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)

![2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)
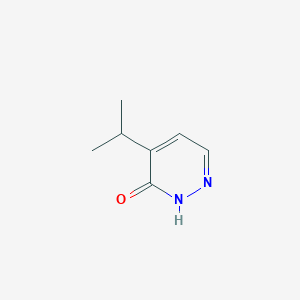
![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)
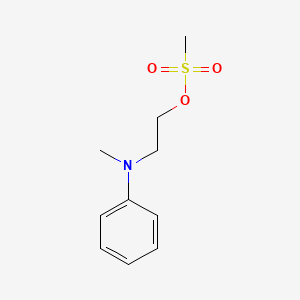
![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
![2-Azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B15359669.png)
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)
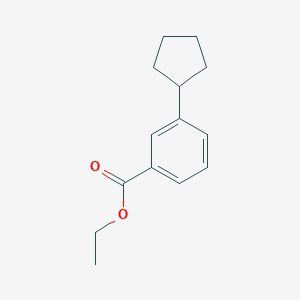
![2-[3-oxo-3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B15359679.png)
